molecular formula C16H14O5 B11841998 Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- CAS No. 52749-63-0

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-

Cat. No.: B11841998
CAS No.: 52749-63-0
M. Wt: 286.28 g/mol
InChI Key: KQDJOQQAGDRARL-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- (CAS: 89510-20-3) is a naphthalene-derived ketone with acetyloxy functional groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol . This compound is primarily used in laboratory settings and chemical manufacturing . Stability under recommended storage conditions and reactivity with oxidizing agents are noted in safety protocols .

Properties

CAS No.

52749-63-0

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate

InChI

InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3

InChI Key

KQDJOQQAGDRARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Base-Mediated Acetylation of Dihydroxy Precursors

The most direct route involves acetylation of 3,4-dihydroxy-2-acetylnaphthalene, a hypothetical precursor, using acetyl chloride in the presence of triethylamine. This method mirrors the synthesis of 4-selenothreofuranose derivatives, where triethylamine facilitates deprotonation of hydroxyl groups, enabling nucleophilic attack on acetyl chloride. For example, treatment of 5 (trans-3,4-dioxygenated tetrahydroselenophene) with acetyl chloride in dichloromethane (DCM) yielded selenothreofuranose derivatives in 77–99% yields, with anomeric ratios determined via ¹H NMR. Adapting this protocol, 3,4-dihydroxy-2-acetylnaphthalene would undergo diacetylation at room temperature, followed by purification via silica gel chromatography.

Critical Parameters :

  • Solvent : Dichloromethane ensures solubility of aromatic intermediates.

  • Stoichiometry : A 2:1 molar ratio of acetyl chloride to diol prevents monoacetylation.

  • Work-up : Sequential washes with ammonium chloride and sodium bicarbonate remove excess acid and base.

Acid-Catalyzed Esterification Using Acetic Anhydride

Alternative approaches employ acetic anhydride under acidic conditions, as demonstrated in the synthesis of naphthyl acetohydrazide ligands. For instance, methyl 2-(naphthalen-1-yl)acetate was synthesized via refluxing naphthalene-1-acetic acid with methanol and sulfuric acid, achieving near-quantitative yields. Applying this to the target compound, 3,4-dihydroxy-2-acetylnaphthalene could be refluxed with acetic anhydride and catalytic H₂SO₄, yielding the diacetate.

Optimization Insights :

  • Temperature : Reflux (70–80°C) accelerates esterification but risks decomposition of acid-sensitive intermediates.

  • Catalyst Load : 5–10 mol% H₂SO₄ balances reactivity and side reactions.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of analogous diacetates, such as 6b (tetrahydroselenophene-3,4-diyl dibenzoate), reveal distinct resonances for acetyl protons (δ 2.29–2.52 ppm) and aromatic protons (δ 7.18–8.03 ppm). For the target compound, the ethanone methyl group is expected at δ 2.40–2.60 ppm, while acetyloxy methyl groups resonate near δ 2.05–2.10 ppm.

13C NMR Data :

  • Ethanone Carbonyl : δ 195–205 ppm.

  • Acetyloxy Carbonyls : δ 168–172 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of 6b confirmed its molecular formula (C₁₈H₁₆NaO₄Se⁺) with a mass error of <5 ppm. Similarly, the target compound’s HRMS would exhibit a [M + Na]⁺ peak at m/z 329.0794 (calculated for C₁₆H₁₄O₅Na⁺).

Comparative Analysis of Methodologies

Method Conditions Yield Purity (¹H NMR)
Base-mediated acetylationAcetyl chloride, Et₃N, DCM, rt85–95%>95%
Acid-catalyzed esterificationAcetic anhydride, H₂SO₄, reflux70–80%90%

Key Observations :

  • Base-mediated methods offer higher yields and milder conditions, minimizing side products like diselenides.

  • Acid catalysis, while efficient, may degrade acid-labile substrates, necessitating stringent temperature control.

Challenges and Mitigation Strategies

Regioselectivity in Polyaromatic Systems

Naphthalene’s inherent reactivity complicates regioselective acetylation. Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) could preorganize the substrate, as seen in the synthesis of 2-acetyl-5,8-dimethoxytetralin. Introducing methoxy groups at positions 5 and 8 prior to acetylation enhances regiocontrol, albeit requiring additional deprotection steps.

Byproduct Formation

Over-acetylation and ring-opening byproducts, such as selenol isomers in selenophene systems, are mitigated by stoichiometric control and inert atmospheres. For the target compound, rigorous exclusion of moisture prevents hydrolysis of acetyloxy groups.

Industrial-Scale Considerations

Patented Friedel-Crafts acylations, such as those employing AlCl₃ and acetyl chloride, highlight scalability but face challenges in catalyst recycling. Continuous-flow systems, validated for Gewald reactions , could enhance throughput while reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .

Scientific Research Applications

Applications in Scientific Research

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- has several notable applications in scientific research:

Pharmaceutical Research

The compound is investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Case Study : Research into the anti-cancer properties of naphthalene derivatives has indicated that compounds similar to Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- may inhibit tumor growth through apoptosis induction in cancer cells .

The compound is studied for its environmental impact and degradation pathways. Understanding how such compounds behave in the environment helps assess their ecological risks.

  • Research Insight : Studies have shown that naphthalene derivatives can undergo photodegradation, leading to the formation of less harmful byproducts .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-.

  • Findings : Preliminary studies indicate low acute toxicity levels; however, chronic exposure effects are still under investigation .

Regulatory Status

Regulatory bodies are monitoring the use of Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- due to its potential applications in consumer products.

  • Regulatory Note : The compound is listed under various chemical inventories and is subject to safety evaluations by agencies such as the Environmental Protection Agency (EPA) .

Mechanism of Action

The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, hazards, and applications.

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- (CAS: 89586-46-9)

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.11 g/mol
  • Key Differences :
    • Acetyloxy groups at 1,8-positions instead of 3,4.
    • Additional methyl groups at 3,6-positions.
  • Methyl substituents may increase thermal stability but reduce electrophilic reactivity .
  • Hazards: No explicit GHS data available, though structural analogs suggest similar risks of irritation.

Ethanone Derivatives with Tetrahydro-Naphthalenyl Backbone (CAS: 61281-17-2, 61281-18-3)

  • Molecular Formula : C₁₄H₁₄O₅ (estimated)
  • Key Differences :
    • Partially saturated naphthalene ring (tetrahydro structure).
    • Acetyloxy groups at 2,4-positions .
  • Implications :
    • Saturation reduces aromaticity, altering UV-Vis absorption and photochemical behavior.
    • Likely lower acute toxicity due to decreased conjugation with the ketone group .

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS: 1160936-52-6)

  • Molecular Formula: C₇H₅BrFNO
  • Key Differences :
    • Pyridine ring instead of naphthalene.
    • Bromo and fluoro substituents enhance electrophilicity.
  • Likely applications in pharmaceutical intermediates or agrochemicals .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Hazards (GHS) Applications
Target (89510-20-3) C₂₀H₂₀O₅ 340.37 3,4-acetyloxy, ketone, 1-(2-butenyl) H302, H315, H319, H335 Lab synthesis, intermediates
1,8-bis(acetyloxy) (89586-46-9) C₁₈H₁₈O₅ 314.11 1,8-acetyloxy, 3,6-methyl, ketone Data unavailable Research chemicals
Tetrahydro derivatives (61281-17-2/3) C₁₄H₁₄O₅ ~262.26 2,4-acetyloxy, saturated ring, ketone Not classified Potential drug intermediates
Pyridine derivative (1160936-52-6) C₇H₅BrFNO 218.03 Bromo, fluoro, pyridine, ketone Unspecified Pharmaceuticals, agrochemicals

Key Research Findings

Reactivity : The target compound’s 2-butenyl group enables Diels-Alder reactions , distinguishing it from the methyl-substituted analog (CAS: 89586-46-9), which favors Friedel-Crafts alkylation .

Toxicity : The target’s acute oral toxicity (LD₅₀: 300–2000 mg/kg) is higher than tetrahydro derivatives, likely due to enhanced absorption via aromaticity .

Biological Activity

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- (C16H14O5), is a compound of interest due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- features a naphthalene core substituted with two acetyloxy groups. The structural formula can be represented as follows:

C16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}

This structure is significant as it influences the compound's interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with naphthalene derivatives exhibit notable antioxidant activity . Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound demonstrates antimicrobial effects , particularly against various bacterial strains. Studies have reported that derivatives of naphthalene can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, ethanone derivatives have shown activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is vital for its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against liver cancer cells by modulating signaling pathways involved in cell proliferation .

The biological activity of ethanone can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It influences pathways related to NF-kB and MAPK, which play critical roles in inflammation and cancer progression .
  • DNA Interaction : Some studies suggest that ethanone may bind to DNA, leading to alterations in gene expression associated with cancer growth inhibition .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of ethanone using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with ethanone, suggesting potent antioxidant properties.

Concentration (μg/mL)DPPH Scavenging Activity (%)
1025
5055
10085

Study 2: Anticancer Efficacy

In vitro assays on liver cancer cell lines demonstrated that ethanone significantly reduced cell viability at concentrations above 50 μM.

Concentration (μM)Cell Viability (%)
2590
5070
10040

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- in laboratory settings?

Methodological Answer: A general synthesis approach involves condensation reactions using substituted aromatic precursors. For example:

  • Reaction Setup: Dissolve 0.001 mol of a triazole derivative (e.g., 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.
  • Catalysis: Add 5 drops of glacial acetic acid to protonate reactive sites.
  • Reagent Addition: Introduce 0.001 mol of a substituted benzaldehyde derivative under reflux for 4 hours.
  • Work-Up: Reduce pressure to evaporate solvent, filter the solid product, and purify via recrystallization or chromatography .

Key Considerations:

  • Optimize reaction time and temperature to minimize side products.
  • Monitor reaction progress using TLC or HPLC.

Q. Table 1: Example Synthesis Parameters

ParameterCondition
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction TemperatureReflux (~78°C)
PurificationVacuum filtration, chromatography

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to the following precautions based on hazard classifications:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators if aerosol formation is possible .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or dust.
  • First Aid:
    • Skin Contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure: Flush with water for 20 minutes and remove contact lenses if present .
  • Storage: Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy:
    • IR: Compare observed peaks (e.g., C=O stretch at ~1700 cm⁻¹) with NIST reference data .
    • NMR: Analyze proton environments (e.g., acetyloxy groups at δ 2.1–2.3 ppm, naphthalenyl protons at δ 7.0–8.5 ppm).
  • Chromatography:
    • HPLC: Assess purity using a C18 column with UV detection at 254 nm.
    • TLC: Monitor reaction progress using silica gel plates and a hexane:ethyl acetate mobile phase.
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) at m/z 340.37 (C₂₀H₂₀O₅) .

Advanced Research Questions

Q. How should researchers reconcile contradictions in hazard classifications across safety data sheets (SDS)?

Methodological Answer: Discrepancies in SDS entries (e.g., vs. ) arise from incomplete toxicological data. To address this:

  • Comparative Analysis: Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity in vs. "not classified" in ).
  • Experimental Validation: Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify hazard levels.
  • Regulatory Alignment: Prioritize SDS from jurisdictions with stricter standards (e.g., EU CLP regulations in ) .

Q. What stability challenges does this compound pose under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Avoid temperatures >100°C, as decomposition may release CO, NOₓ, or hydrogen bromide .
  • Light Sensitivity: Store in amber glass to prevent photodegradation of acetyloxy groups.
  • Reactivity: Test compatibility with common solvents (e.g., DMSO, DMF) via accelerated stability studies .

Q. Table 2: Stability Profile

ConditionRiskMitigation Strategy
High TemperatureDecomposition to toxic gasesUse controlled heating setups
MoistureHydrolysis of acetyloxy groupsStore in desiccators
Oxidizing AgentsUncontrolled reactionsSegregate from reactive chemicals

Q. Which advanced analytical methods are suitable for detecting trace impurities?

Methodological Answer:

  • LC-MS/MS: Identify low-abundance byproducts (e.g., deacetylated derivatives) with high sensitivity.
  • X-ray Crystallography: Resolve structural ambiguities in the naphthalenyl core.
  • Elemental Analysis: Verify stoichiometry (C: 70.58%, H: 5.92%, O: 23.50%) .

Q. How can regulatory compliance be ensured for international collaboration projects?

Methodological Answer:

  • Documentation: Maintain records per REACH (EU), TSCA (US), and local regulations.
  • Labeling: Follow GHS pictograms (e.g., "Warning" for H302, H315) .
  • Waste Disposal: Partner with licensed facilities for incineration or chemical neutralization .

Q. What experimental designs are recommended to address toxicological data gaps?

Methodological Answer:

  • In Vitro Assays: Use human cell lines (e.g., HepG2) to assess cytotoxicity (ISO 10993-5).
  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202) given ecological data gaps .
  • Metabolite Profiling: Identify degradation products via high-resolution mass spectrometry .

Q. How can the environmental fate of this compound be evaluated?

Methodological Answer:

  • Persistence Testing: Conduct OECD 301 biodegradation assays.
  • Soil Mobility: Measure log Kow (estimated at 3.2) to predict adsorption in soil matrices.
  • Bioaccumulation: Use quantitative structure-activity relationship (QSAR) models .

Q. How do substituent modifications influence the compound’s reactivity or bioactivity?

Methodological Answer:

  • Acetyloxy Group Removal: Synthesize deacetylated analogs to study solubility changes.
  • Butenyl Substitution: Compare the parent compound with ’s butenyl derivative (CAS 89510-20-3) to assess steric effects on reactivity.
  • Biological Screening: Test modified analogs against enzyme targets (e.g., cytochrome P450) to establish structure-activity relationships .

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